molecular formula C25H22N2O5S B2967657 4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE CAS No. 361158-94-3

4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE

Cat. No.: B2967657
CAS No.: 361158-94-3
M. Wt: 462.52
InChI Key: GGKXPPIVGYSZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE is a complex organic compound with a unique structure that combines a benzamide moiety with a diethylsulfamoyl group and a 9,10-dioxo-9,10-dihydroanthracene unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with diethylamine to form the corresponding amide. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the diethylsulfamoyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIETHYLSULFAMOYL)-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its diethylsulfamoyl group and 9,10-dioxo-9,10-dihydroanthracene unit provide specific reactivity and potential for diverse applications .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-3-27(4-2)33(31,32)18-12-9-16(10-13-18)25(30)26-17-11-14-21-22(15-17)24(29)20-8-6-5-7-19(20)23(21)28/h5-15H,3-4H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKXPPIVGYSZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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